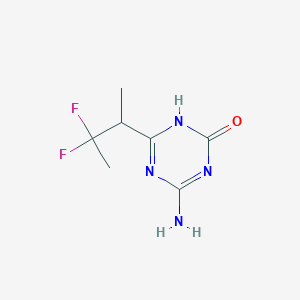
4-Amino-6-(3,3-difluorobutan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(3,3-difluorobutan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a chemical compound with a unique structure that includes an amino group, a difluorobutan-2-yl group, and a dihydro-1,3,5-triazin-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3,3-difluorobutan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazine ring and the introduction of the difluorobutan-2-yl group. Common reagents used in these reactions include amines, fluorinated alkyl halides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(3,3-difluorobutan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The difluorobutan-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Amino-6-(3,3-difluorobutan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes and receptors makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, offering potential benefits in the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science, catalysis, and other industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(3,3-difluorobutan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s ability to form hydrogen bonds and interact with these targets can modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives with different substituents. Examples include:
- 4-Amino-6-(3,3-difluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(3,3-difluoropentyl)-2,5-dihydro-1,3,5-triazin-2-one
Uniqueness
What sets 4-Amino-6-(3,3-difluorobutan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one apart is its specific difluorobutan-2-yl group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a compound of significant interest in various fields of research.
Propiedades
Fórmula molecular |
C7H10F2N4O |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
4-amino-6-(3,3-difluorobutan-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H10F2N4O/c1-3(7(2,8)9)4-11-5(10)13-6(14)12-4/h3H,1-2H3,(H3,10,11,12,13,14) |
Clave InChI |
VEXNJDIDQBOKEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NC(=O)N1)N)C(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


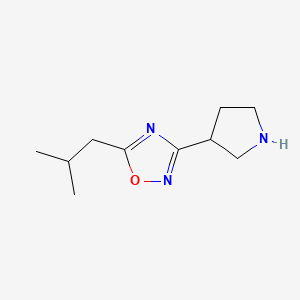
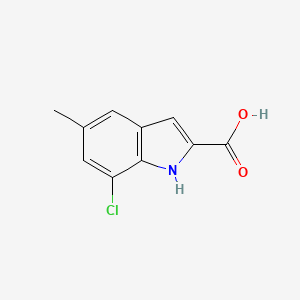
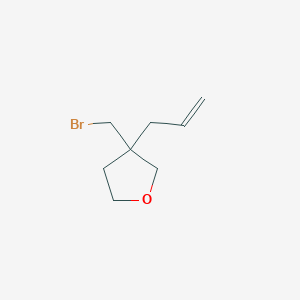
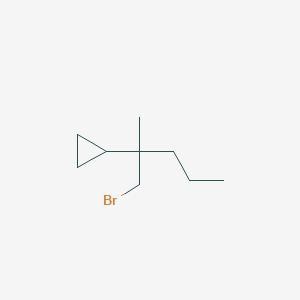
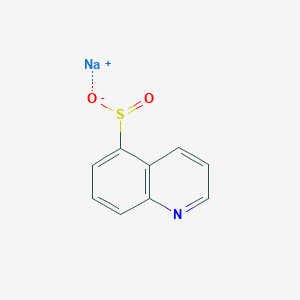
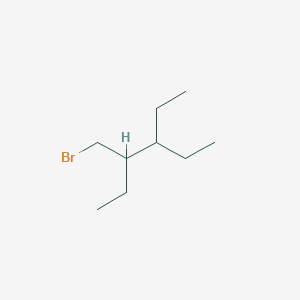

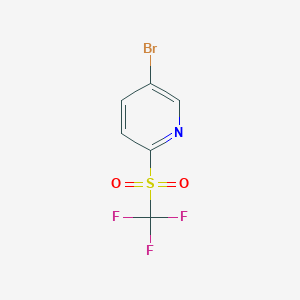
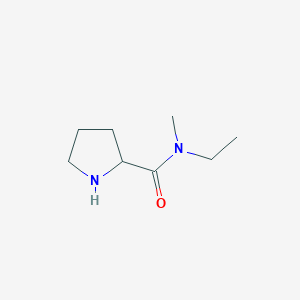



![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)

